N,N-Dimethylallylamine: A Comprehensive Technical Guide for Scientific Professionals
N,N-Dimethylallylamine: A Comprehensive Technical Guide for Scientific Professionals
Introduction
N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine that serves as a critical building block in a multitude of chemical syntheses.[1][2] Characterized by the presence of both a reactive allyl group and a nucleophilic dimethylamino moiety, this organic compound offers a unique combination of functionalities for synthetic chemists.[1] At ambient conditions, it exists as a colorless to pale yellow liquid, distinguished by a potent, fishy, or ammonia-like odor.[1][2] First synthesized in the mid-20th century, DMAA has since found extensive utility in the production of pharmaceuticals, agrochemicals, specialty polymers, and quaternary ammonium compounds.[1][2] This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Characteristics
N,N-Dimethylallylamine, with the chemical formula C₅H₁₁N and a molecular weight of 85.15 g/mol , is a moderately volatile and flammable liquid.[2][3] Its unique bifunctionality dictates its chemical behavior and utility in synthesis. The tertiary amine provides a basic and nucleophilic center, while the terminal alkene of the allyl group is susceptible to a wide range of addition and polymerization reactions.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 2155-94-4 | [1][2] |
| Molecular Formula | C₅H₁₁N | [1][3] |
| Molecular Weight | 85.15 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid with a fishy, ammonia-like odor | [1][2] |
| Boiling Point | 63.5 °C at 760 mmHg | [1] |
| Density | 0.75 g/cm³ | [1] |
| Flash Point | 8 °C | [2] |
| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform); limited miscibility with water | [1][2] |
| Vapor Pressure | 171 mmHg at 25 °C | [1] |
Molecular Structure
The structure of N,N-Dimethylallylamine features a nitrogen atom bonded to two methyl groups and an allyl group. This arrangement results in a tertiary amine with a readily accessible lone pair of electrons on the nitrogen and a reactive double bond at the terminus of the three-carbon chain.
Caption: Molecular structure of N,N-Dimethylallylamine.
Synthesis and Reactivity
The most prevalent synthetic route to N,N-Dimethylallylamine involves the nucleophilic substitution of an allyl halide with dimethylamine.[1][2] This reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.
Standard Laboratory Synthesis Protocol
Reaction: Allyl chloride reacts with dimethylamine in the presence of sodium hydroxide to yield N,N-Dimethylallylamine and sodium chloride.[1][2]
Materials:
-
Allyl chloride
-
Dimethylamine (aqueous solution or gas)
-
Sodium hydroxide
-
An appropriate solvent (e.g., water, or no solvent)[1]
Step-by-Step Methodology:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine dimethylamine and sodium hydroxide.
-
Slowly add allyl chloride to the mixture while maintaining the temperature, for instance, at 45°C.[1]
-
Allow the reaction to proceed for a specified duration, such as 45 hours, with continuous stirring.[1]
-
Upon completion, the reaction mixture will separate into an aqueous layer and an organic layer containing the product.
-
Separate the organic layer.
-
Purify the crude N,N-Dimethylallylamine by distillation.
Reactivity Profile
The dual functionality of N,N-Dimethylallylamine underpins its diverse reactivity. The tertiary amine can act as a base, a nucleophile, or a ligand in organometallic chemistry. The allyl group can participate in a variety of reactions, including:
-
Electrophilic Addition: The double bond readily reacts with electrophiles such as halogens, hydrogen halides, and water (under acidic conditions).
-
Polymerization: It can serve as a monomer in radical polymerization processes, leading to the formation of functional polymers.[2][4]
-
Allylation: The allyl group can be transferred to other molecules, a key step in the synthesis of more complex structures.[5]
Caption: Reactivity pathways of N,N-Dimethylallylamine.
Applications in Research and Industry
The versatile nature of N,N-Dimethylallylamine has led to its application in numerous industrial and research settings.
Pharmaceutical and Agrochemical Synthesis
DMAA is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][5] Its incorporation into molecular scaffolds can introduce basic nitrogen centers, which are crucial for modulating pharmacokinetic properties such as solubility and bioavailability. In the agrochemical sector, it is used in the formulation of certain pesticides and herbicides.[2][5]
Polymer Chemistry and Materials Science
In the field of polymer chemistry, N,N-Dimethylallylamine serves as a functional monomer.[2][4] Through radical polymerization, it can be used to synthesize homopolymers or be copolymerized with other monomers to create materials with tailored properties.[4] The resulting cationic polymers are of particular interest for biomedical applications, including as non-viral vectors for gene delivery and in the formulation of "smart" hydrogels for controlled drug release.[4]
Specialty Chemicals
DMAA is a precursor for the synthesis of various specialty chemicals. A significant application is in the production of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and antimicrobial agents.[1][2] It also finds use in the manufacturing of corrosion inhibitors and adhesives.[1][5]
Safety and Handling
N,N-Dimethylallylamine is a hazardous substance and requires careful handling in a well-ventilated area.[6][7] It is a highly flammable liquid and vapor, with a low flash point.[6] It is also corrosive and can cause severe skin burns and eye damage.[6] Inhalation of its vapors can be harmful and may cause respiratory irritation.[1]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6][8]
-
Ventilation: Work in a fume hood or an area with adequate local exhaust ventilation.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][8]
-
Spill Management: Have procedures in place for handling spills, including the use of absorbent materials and proper disposal according to local regulations.[8]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling N,N-Dimethylallylamine.[6]
Conclusion
N,N-Dimethylallylamine is a cornerstone of modern organic synthesis, offering a unique and powerful combination of a tertiary amine and a reactive allyl group. Its versatility as a chemical intermediate has cemented its importance in the production of a vast range of products, from life-saving pharmaceuticals to advanced functional polymers. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for any scientist or researcher aiming to harness the full potential of this valuable compound.
References
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- The Safety Profile of N,N-Dimethylallylamine for Industrial Use. (n.d.).
- Wholesale N,N-Dimethylallylamine CAS:2155-94-4 Manufacturers and Suppliers | XINDAO. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 23).
- N,N-Dimethylallylamine SDS, 2155-94-4 Safety Data Sheets - ECHEMI. (2019, July 15).
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. (n.d.).
- Application Notes and Protocols: N,N-Dimethylallylamine in the Synthesis of Functional Polymers - Benchchem. (n.d.).
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- N,N-Dimethylallylamine(2155-94-4) - ChemicalBook. (n.d.).
- N,N-Dimethylallylamine. (n.d.).
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